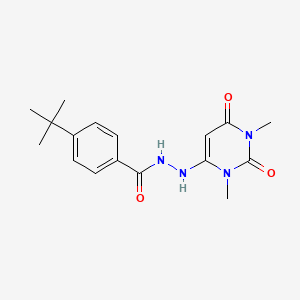![molecular formula C24H21ClN2O5 B11252765 6-Chloro-7'-hydroxy-8'-[(4-methylpiperazin-1-YL)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B11252765.png)
6-Chloro-7'-hydroxy-8'-[(4-methylpiperazin-1-YL)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7’-hydroxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the bichromene family This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7’-hydroxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps:
Formation of the Bichromene Core: The bichromene core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted phenols and aldehydes under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Piperazine Moiety: The piperazine group is typically introduced through nucleophilic substitution reactions, where the bichromene core reacts with 4-methylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing green chemistry principles to minimize waste, and ensuring high yield and purity through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Chloro-7’-hydroxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound shows promise as a lead compound for developing new drugs. Its piperazine moiety is known for its pharmacological activity, and modifications to its structure could lead to the discovery of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 6-Chloro-7’-hydroxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, leading to inhibition or activation of specific pathways. The chloro and hydroxy groups can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-7’-methoxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.
Uniqueness
The presence of both chloro and hydroxy groups in 6-Chloro-7’-hydroxy-8’-[(4-methylpiperazin-1-YL)methyl]-2H,2’H-[3,4’-bichromene]-2,2’-dione makes it unique among similar compounds
Properties
Molecular Formula |
C24H21ClN2O5 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
4-(6-chloro-2-oxochromen-3-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C24H21ClN2O5/c1-26-6-8-27(9-7-26)13-19-20(28)4-3-16-17(12-22(29)32-23(16)19)18-11-14-10-15(25)2-5-21(14)31-24(18)30/h2-5,10-12,28H,6-9,13H2,1H3 |
InChI Key |
HEYHDAJBTOISDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Cl)OC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11252692.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-propanoyl-1H-indol-1-yl)acetamide](/img/structure/B11252700.png)
![1-[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]piperidine](/img/structure/B11252706.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252717.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11252732.png)
![N-(2,4-difluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252734.png)
![N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide](/img/structure/B11252736.png)


![2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11252743.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11252757.png)
![2-(2,4-dichlorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B11252762.png)

![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11252782.png)
